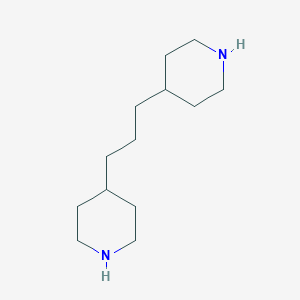
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 1,3,3-trimethyl-2-norbornylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new drugs for treating infectious diseases.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or other proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Isonicotinic acid hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness: ISONICOTINIC ACID,(1,3,3-TRIMETHYL-2-NORBORNYLIDENE)HYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
15407-86-0 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
InChI Key |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
Synonyms |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B95872.png)





